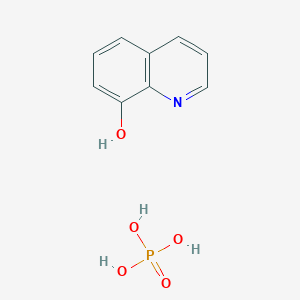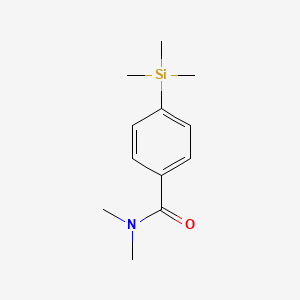
3-(2-Oxo-1-phenylethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-1-phenylethyl)benzonitrile is an organic compound with the molecular formula C15H11NO It is characterized by a benzene ring substituted with a nitrile group and a phenylethyl group containing a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(2-Oxo-1-phenylethyl)benzonitrile involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (Me3Al). This reaction proceeds via a domino nucleophilic addition followed by intramolecular cyclization . The reaction conditions typically involve an inert atmosphere and moderate temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxo-1-phenylethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions with amines to form substituted isoquinolines.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Trimethylaluminum (Me3Al): Used as a catalyst in nucleophilic addition and cyclization reactions.
Major Products
The major products formed from these reactions include substituted isoquinolines, which are valuable intermediates in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(2-Oxo-1-phenylethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active isoquinoline derivatives, which have potential therapeutic applications such as antimalarial, anti-Parkinson, and antitumor activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Isoquinoline derivatives synthesized from this compound are used in the development of phosphorescent materials and fluorosensors.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxo-1-phenylethyl)benzonitrile involves nucleophilic attack on the nitrile group by amines, leading to the formation of an intermediate iminium ion. This intermediate then undergoes intramolecular cyclization to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the nitrile and ketone functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxy-1-phenylethyl)benzonitrile: Similar structure but with a methoxy group instead of a ketone.
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-enyl acetate: Contains an oxazolidinone ring instead of a phenylethyl group.
Uniqueness
3-(2-Oxo-1-phenylethyl)benzonitrile is unique due to its combination of a nitrile group and a phenylethyl group with a ketone functional group. This structure allows it to undergo specific nucleophilic addition and cyclization reactions, making it a valuable intermediate in the synthesis of isoquinoline derivatives .
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-(2-oxo-1-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-12-5-4-8-14(9-12)15(11-17)13-6-2-1-3-7-13/h1-9,11,15H |
Clave InChI |
FKNCKBIVFQPWGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)




![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)





